2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether typically involves the reaction of 2-bromobenzyl alcohol with 3-chloro-4-fluorophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) in the presence of a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond, resulting in the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the ether bond can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether involves its interaction with specific molecular targets. The presence of halogen atoms (bromine, chlorine, and fluorine) can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromobenzyl-(2-chloro-4-fluorophenyl)ether
- 2-Chlorobenzyl-(3-bromo-4-fluorophenyl)ether
- 2-Fluorobenzyl-(3-chloro-4-bromophenyl)ether
Uniqueness
2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether is unique due to its specific arrangement of halogen atoms, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-[(2-bromophenyl)methoxy]-2-chloro-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-11-4-2-1-3-9(11)8-17-10-5-6-13(16)12(15)7-10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSJNOXUMGLFRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=C(C=C2)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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